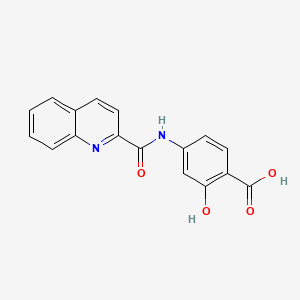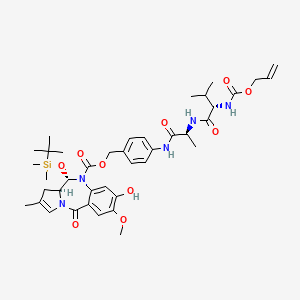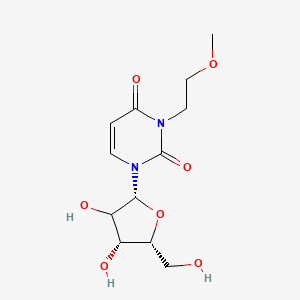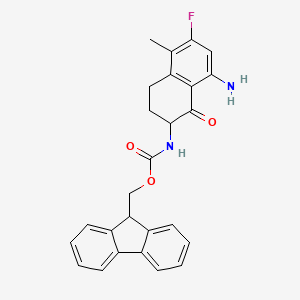![molecular formula C29H54O13 B12388909 17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid is a complex organic compound characterized by its intricate structure comprising multiple hydroxyl groups and a heptadecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the sugar moieties, followed by their protection and subsequent glycosylation reactions to form the desired glycosidic linkages. The final step involves the deprotection of the hydroxyl groups and the attachment of the heptadecanoic acid chain.
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups present in the compound can undergo oxidation reactions to form carbonyl or carboxyl groups.
Reduction: The carbonyl groups, if present, can be reduced back to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study carbohydrate metabolism and the role of glycosidic linkages in biological systems. It may also serve as a model compound for the development of glycosylated drugs.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, such as surfactants and emulsifiers, due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its hydroxyl and glycosidic groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also participate in signaling pathways by acting as a ligand for carbohydrate-binding proteins.
Vergleich Mit ähnlichen Verbindungen
Sucrose: A disaccharide composed of glucose and fructose, similar in its glycosidic linkages but lacking the heptadecanoic acid chain.
Maltose: Another disaccharide with two glucose units, also lacking the heptadecanoic acid chain.
Glycolipids: Compounds that contain carbohydrate moieties linked to lipid chains, similar in their amphiphilic nature.
Uniqueness: The uniqueness of 17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid lies in its combination of a complex carbohydrate structure with a long-chain fatty acid. This dual nature allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C29H54O13 |
|---|---|
Molekulargewicht |
610.7 g/mol |
IUPAC-Name |
17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid |
InChI |
InChI=1S/C29H54O13/c30-17-20-23(34)25(36)26(37)28(40-20)42-29(27(38)24(35)21(18-31)41-29)19-39-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(32)33/h20-21,23-28,30-31,34-38H,1-19H2,(H,32,33)/t20-,21-,23-,24-,25+,26-,27+,28-,29+/m1/s1 |
InChI-Schlüssel |
QERQIVFGVQHUPP-QRXMRXTESA-N |
Isomerische SMILES |
C(CCCCCCCCOC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCCCCCCC(=O)O |
Kanonische SMILES |
C(CCCCCCCCOCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


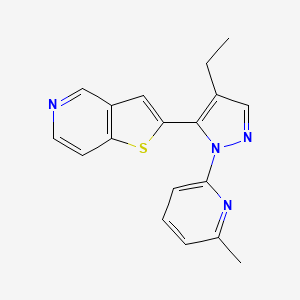

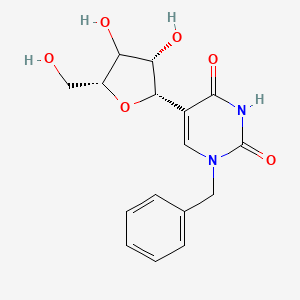
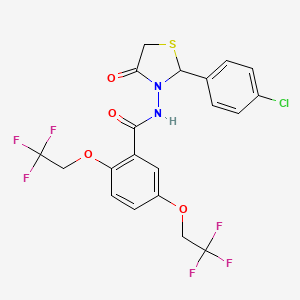

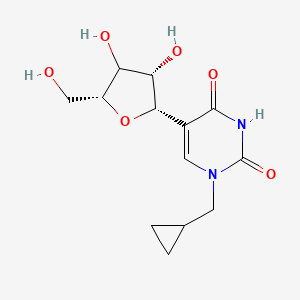
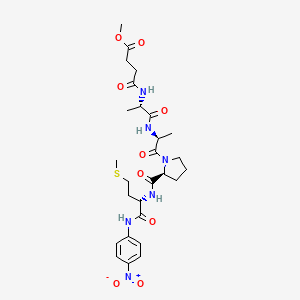
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

